2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid
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Overview
Description
2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid, commonly known as MPTP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTP is a thieno[2,3-d]pyrimidine derivative that has been found to exhibit potent antitumor activity, making it a promising candidate for cancer treatment. In
Mechanism of Action
The mechanism of action of MPTP is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell cycle progression in cancer cells. MPTP has been found to induce G1 phase cell cycle arrest and inhibit the expression of cyclin D1, a protein that plays a key role in cell cycle regulation. MPTP has also been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects
MPTP has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment. It has also been shown to have minimal effects on normal cells, which is a significant advantage over traditional chemotherapy drugs that often have severe side effects. MPTP has been found to be metabolized in the liver and excreted in the urine.
Advantages and Limitations for Lab Experiments
MPTP has several advantages for lab experiments, including its high potency and selectivity towards cancer cells, low toxicity, and minimal effects on normal cells. However, MPTP also has some limitations, including its limited solubility in water and its instability in acidic conditions.
Future Directions
There are several future directions for the research and development of MPTP. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of MPTP in more detail to better understand its antitumor activity. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of MPTP as a potential cancer treatment.
Synthesis Methods
MPTP can be synthesized using a multistep process that involves the reaction of 6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidine-3-carboxylic acid with butanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure MPTP.
Scientific Research Applications
MPTP has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. MPTP has also been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
properties
IUPAC Name |
2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-3-12(17(21)22)19-9-18-15-14(16(19)20)13(10(2)23-15)11-7-5-4-6-8-11/h4-9,12H,3H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPFPZPACCUANZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=NC2=C(C1=O)C(=C(S2)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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